2-[(4-methoxybenzyl)amino]-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
The compound “(5Z)-5-[(2-{[(4-METHOXYPHENYL)METHYL]AMINO}-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-3-(PROPAN-2-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE” is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(5Z)-5-[(2-{[(4-METHOXYPHENYL)METHYL]AMINO}-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-3-(PROPAN-2-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE” involves multiple steps, including the formation of the pyrido[1,2-a]pyrimidine core, the introduction of the thiazolidinone moiety, and the final condensation reaction. Each step requires specific reagents, catalysts, and reaction conditions to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The methoxyphenyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom may yield sulfoxides or sulfones, while reduction of the carbonyl groups may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biology, the compound may exhibit biological activity, such as enzyme inhibition or receptor binding, making it a potential candidate for drug development.
Medicine
In medicine, the compound could be investigated for its therapeutic potential in treating various diseases, such as cancer, infectious diseases, or neurological disorders.
Industry
In industry, the compound may find applications in the development of new materials, such as polymers, coatings, or catalysts.
Mechanism of Action
The mechanism of action of “(5Z)-5-[(2-{[(4-METHOXYPHENYL)METHYL]AMINO}-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-3-(PROPAN-2-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE” involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may inhibit enzyme activity, modulate receptor signaling, or interfere with nucleic acid function, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrido[1,2-a]pyrimidine derivatives, thiazolidinone derivatives, and compounds with methoxyphenyl groups.
Uniqueness
The uniqueness of “(5Z)-5-[(2-{[(4-METHOXYPHENYL)METHYL]AMINO}-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-3-(PROPAN-2-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE” lies in its specific combination of functional groups and structural features, which may confer unique biological activity or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C23H22N4O3S2 |
---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-[(4-methoxyphenyl)methylamino]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H22N4O3S2/c1-14(2)27-22(29)18(32-23(27)31)12-17-20(24-13-15-7-9-16(30-3)10-8-15)25-19-6-4-5-11-26(19)21(17)28/h4-12,14,24H,13H2,1-3H3/b18-12- |
InChI Key |
VNMARFLSJIKEIA-PDGQHHTCSA-N |
Isomeric SMILES |
CC(C)N1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCC4=CC=C(C=C4)OC)/SC1=S |
Canonical SMILES |
CC(C)N1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCC4=CC=C(C=C4)OC)SC1=S |
Origin of Product |
United States |
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